molecular formula C9H9NO2 B1362525 7-Methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 39522-25-3

7-Methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1362525
CAS RN: 39522-25-3
M. Wt: 163.17 g/mol
InChI Key: XFJYLKINYUFREU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Phytochemical Research

7-Methyl-2H-1,4-benzoxazin-3(4H)-one, a member of the (2H)-1,4-benzoxazin-3(4H)-one class, has been extensively studied for its diverse bioactivity in phytochemistry. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential as natural herbicide models is of significant interest, and they play a crucial role in the ecological behavior of benzoxazinone-producing plants, contributing to chemical defense mechanisms. Advances in analytical methodologies have enhanced the understanding of these compounds' ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Antimicrobial and Antioxidant Properties

Benzoxazinones, including 7-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, derived from the benzoxazinone skeleton, are being explored for their potential in pharmaceutical development due to their promising bioactive properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Allelopathic Research

Research into the allelopathic properties of benzoxazinones like 7-Methyl-2H-1,4-benzoxazin-3(4H)-one is also notable. These compounds have been identified as key elements in understanding allelopathic phenomena in Gramineae crop plants. The study of their degradation products and analogues has led to insights into their ecological roles and the development of new herbicide models based on their structures. The phytotoxic effects of these compounds and their degradation products on various plant species have been extensively studied, providing valuable information for ecological and agricultural applications (Macias et al., 2005).

Antifungal Activity

The antifungal properties of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives have been a subject of interest. These compounds have been tested for their effectiveness against various agricultural fungi, showing moderate to good antifungal activity at high concentrations. This research contributes to the potential use of these compounds in controlling agricultural pests and diseases (Śmist, Kwiecień, & Krawczyk, 2016).

Synthesis and CharacterizationThe synthesis and characterization of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives have been a significant area of research. Various methodologies for the synthesis of these compounds have been developed, contributing to the understanding of their chemical properties and potential applications in different fields, including pharmaceuticals and agrochemicals

Medical Research Applications of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one

Anticonvulsant Research

7-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated for anticonvulsant activities. For example, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one demonstrated potent anticonvulsant properties in the maximal electroshock test (MES test) with a protective index (PI) indicating significant effectiveness. The mechanism of action for these anticonvulsant activities was further explored in various pharmacological tests, contributing valuable insights into potential therapeutic applications (Piao, Guan, Zhao, Piao, & Quan, 2008).

Lipid-Lowering Effects

Compounds derived from 7-Methyl-2H-1,4-benzoxazin-3(4H)-one were synthesized and tested for lipid-lowering actions in animal models, including mice, rats, and Syrian hamsters. These derivatives exhibited significant hypocholesterolemic and hypotriglyceridemic activities in both normolipemic and cholesterol-induced hyperlipidemic models. The study of these compounds contributes to a better understanding of their mechanisms of action and potential for treating lipid disorders (Moussavi, Plancke, Olivier, Lesieur, Fruchart, & Sauzieres, 1989).

Antimicrobial and Antioxidant Properties

Benzoxazinone derivatives, including 7-Methyl-2H-1,4-benzoxazin-3(4H)-one, have shown promising antimicrobial and antioxidant properties. These compounds have been synthesized and evaluated in vitro for their potential as antimicrobial agents against various bacterial strains and fungi. Their antioxidant properties also suggest potential applications in preventing oxidative stress-related diseases (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Safety And Hazards

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Future Directions

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Please consult a reliable scientific database or a chemistry professional for specific information about “7-Methyl-2H-1,4-benzoxazin-3(4H)-one”.


properties

IUPAC Name

7-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJYLKINYUFREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310374
Record name 7-Methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

39522-25-3
Record name 39522-25-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-5-methyl-phenol (Alfa, 15.0 g, 122 mmol), K2CO3 (50.5 g, 365 mmol) and Bu4NBr (3.94 g, 12.18 mmol) in acetonitrile (400 mL) at 0° C. was added 2-chloroacetyl chloride (15.1 g, 10.0 mL, 134 mmol) drop-wise. After addition, the mixture was heated at reflux for 2.5 h. The reaction mixture was cooled to ambient temperature and evaporated in vacuo. Water was added (500 mL) and the aqueous solution was extracted with EtOAc (3×150 mL). The combined organic phase was washed with brine (100 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on silica gel (eluting with 25% EtOAc in petroleum ether) to give 7-methyl-4H-benzo[1,4]oxazin-3-one as a brown solid (14.1 g, 71%). 1H NMR (DMSO-d6, 400 MHz): δ 10.58 (s, 1H), 6.76 (m, 3H), 4.52 (s, 2H), 2.21 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Śmist, H Kwiecień, M Krawczyk - Journal of Environmental …, 2016 - Taylor & Francis
A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones (4a-l) was easily synthesized by two-step process involving O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates and next “…
Number of citations: 15 www.tandfonline.com
J Kang, KH Kam, M Ghate, Z Hua, TH Kim… - Arkivoc, 2008 - pdfs.semanticscholar.org
A novel and effective synthesis of substituted 1, 4-benzoxazinones via Smiles rearrangement is described. Treatment of N-substituted 2-chloroacetamide, substituted 2-chlorophenols …
Number of citations: 6 pdfs.semanticscholar.org
AT Fleming, R Vidhya, S Nirmal - International Journal of Novel …, 2013 - academia.edu
Cow urine therapy is an age old concept in Ayurveda that is concerned with using the components of cow urine for treating various body disorders. Phytochemical are the secondary …
Number of citations: 3 www.academia.edu

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